![molecular formula C13H15F3N4O3 B2592736 ethyl 4-[1-(aminomethyl)-2,2,2-trifluoroethoxy]-1-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate CAS No. 866136-95-0](/img/structure/B2592736.png)

ethyl 4-[1-(aminomethyl)-2,2,2-trifluoroethoxy]-1-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate

Overview

Description

The description of a chemical compound typically includes its IUPAC name, molecular formula, and structural formula. It may also include information about the compound’s appearance (such as color and state of matter at room temperature) and any distinctive odors .

Synthesis Analysis

Synthesis analysis involves studying the methods used to create the compound. This can include the types of reactions used, the order in which reactants are combined, the conditions under which the synthesis occurs (such as temperature and pressure), and the yield of the product .

Molecular Structure Analysis

Molecular structure analysis involves determining the arrangement of atoms within a molecule and the lengths and angles of the chemical bonds between them. Techniques used in this analysis can include X-ray crystallography, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry .

Chemical Reactions Analysis

Chemical reactions analysis involves studying the reactions that the compound undergoes. This can include identifying the reactants and products, the conditions under which the reaction occurs, and the mechanism of the reaction .

Physical and Chemical Properties Analysis

Physical and chemical properties analysis involves determining properties such as the compound’s melting point, boiling point, solubility in various solvents, and reactivity with other substances .

Scientific Research Applications

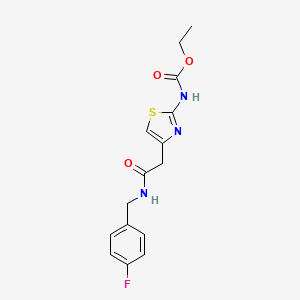

Selective Synthesis of Pyrazolo[3,4-b]pyridin-3-ones

- Ethyl 5-amino-3-oxo-1,2-dihydro-1H-pyrazole-1-carboxylate undergoes selective cyclocondensation with 1,3-dicarbonyl compounds to give ethyl 3-oxo-1,2-dihydro-pyrazolo[3,4-b]pyridine-1-carboxylates. These intermediates are readily converted to their 1-unsubstituted analogs, showcasing the versatility of the compound in synthesizing partially hydrogenated pyrazolo[3,4-b]pyridin-3-ones (Lebedˈ, Mozgovaya, Kos, & Vovk, 2012).

Facile Synthesis of Pyrazolo[3,4-b]pyridine Products

- A novel and efficient synthesis method for ethyl-1,3,4-triphenyl-1H-pyrazolo[3,4-b]pyridine-6-carboxylate products has been achieved via condensation of pyrazole-5-amine derivatives and activated carbonyl groups. This synthesis process is useful for preparing new N-fused heterocycle products in good to excellent yields, demonstrating the chemical's utility in generating new molecular structures (Ghaedi, Bardajee, Mirshokrayi, Mahdavi, Shafiee, & Akbarzadeh, 2015).

Synthesis of Pyrazolopyridine-4-carboxylates

- Ethyl 3-methyl-1-phenyl-6-aryl-1H-pyrazolo[3,4-b]pyridine-4-carboxylates have been prepared by reacting 5-amino-3-methyl-1-phenyl-1H-pyrazole with various aromatic aldehydes and ethyl pyruvate. This process further illustrates the compound's relevance in synthesizing pyrazolopyridine derivatives, which are of interest in pharmaceutical research for their potential biological activities (Maqbool, Khan, Khan, Elliott, Munawar, Nasrullah, Bhatti, Nazeer, & Lin, 2013).

Antiviral Activity of Pyrazolo[3,4-b]pyridine Derivatives

- New derivatives of ethyl 4-[(phenylamino)-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acids have been synthesized, showing antiviral activities against viruses such as Herpes simplex and Mayaro virus. This highlights the potential pharmaceutical applications of compounds synthesized using ethyl 4-[1-(aminomethyl)-2,2,2-trifluoroethoxy]-1-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate as a precursor (Bernardino, Azevedo, Pinheiro, Borges, Carvalho, Miranda, Meneses, Nascimento, Ferreira, Rebello, Silva, & Frugulhetti, 2007).

Mechanism of Action

Safety and Hazards

Future Directions

Properties

IUPAC Name |

ethyl 4-(3-amino-1,1,1-trifluoropropan-2-yl)oxy-1-methylpyrazolo[3,4-b]pyridine-5-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15F3N4O3/c1-3-22-12(21)8-5-18-11-7(6-19-20(11)2)10(8)23-9(4-17)13(14,15)16/h5-6,9H,3-4,17H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUXFAFXUSUWJCW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN=C2C(=C1OC(CN)C(F)(F)F)C=NN2C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15F3N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301326577 | |

| Record name | ethyl 4-(3-amino-1,1,1-trifluoropropan-2-yl)oxy-1-methylpyrazolo[3,4-b]pyridine-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301326577 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

332.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

2 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24820387 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

866136-95-0 | |

| Record name | ethyl 4-(3-amino-1,1,1-trifluoropropan-2-yl)oxy-1-methylpyrazolo[3,4-b]pyridine-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301326577 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2'-Oxo-1',2'-dihydrospiro[cyclopropane-1,3'-indole]-5'-carbonitrile](/img/structure/B2592653.png)

![4-[(4-Chlorophenyl)sulfonyl]-8-[(2-methoxyphenoxy)acetyl]-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B2592654.png)

![N-(4-methylbenzyl)-2-{[4-oxo-3-(thiophen-2-ylmethyl)-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2592665.png)

![N-(1-cyanocyclopentyl)-2-[4-(1-ethyl-1H-pyrazol-4-yl)piperidin-1-yl]acetamide](/img/structure/B2592667.png)

![1-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-1H-indole-2,3-dione](/img/structure/B2592668.png)

![2-[5-[(2-Methylpropan-2-yl)oxycarbonyl]-5-azaspiro[3.4]octan-7-yl]acetic acid](/img/structure/B2592670.png)

![1-(4-Fluorophenyl)-3-[1-(prop-2-yn-1-yl)pyrrolidin-3-yl]urea](/img/structure/B2592676.png)